methyl N-(4-{[2-hydroxy-4-(methylsulfanyl)butyl]sulfamoyl}phenyl)carbamate
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Overview
Description
methyl N-(4-{[2-hydroxy-4-(methylsulfanyl)butyl]sulfamoyl}phenyl)carbamate is a complex organic compound with a unique structure that includes a carbamate group, a sulfamoyl group, and a hydroxy-methylsulfanylbutyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-(4-{[2-hydroxy-4-(methylsulfanyl)butyl]sulfamoyl}phenyl)carbamate typically involves multiple steps. One common method includes the reaction of a substituted phenol with a carbamoyl chloride in the presence of a base. The reaction conditions often require a controlled temperature and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process might include purification steps such as recrystallization or chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
methyl N-(4-{[2-hydroxy-4-(methylsulfanyl)butyl]sulfamoyl}phenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under specific conditions.
Reduction: The sulfamoyl group can be reduced to an amine.
Substitution: The carbamate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while reduction of the sulfamoyl group can produce an amine .
Scientific Research Applications
methyl N-(4-{[2-hydroxy-4-(methylsulfanyl)butyl]sulfamoyl}phenyl)carbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a drug candidate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl N-(4-{[2-hydroxy-4-(methylsulfanyl)butyl]sulfamoyl}phenyl)carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Methyl N-(2-hydroxy-4-methylsulfanylbutyl)carbamate
- N-(5-{4-Chloro-3-[(2-hydroxyethyl)sulfamoyl]phenyl}-4-methyl-1,3-benzenesulfonamide)
Uniqueness
methyl N-(4-{[2-hydroxy-4-(methylsulfanyl)butyl]sulfamoyl}phenyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
methyl N-[4-[(2-hydroxy-4-methylsulfanylbutyl)sulfamoyl]phenyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O5S2/c1-20-13(17)15-10-3-5-12(6-4-10)22(18,19)14-9-11(16)7-8-21-2/h3-6,11,14,16H,7-9H2,1-2H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUCKFDKSZNYRGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC(CCSC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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